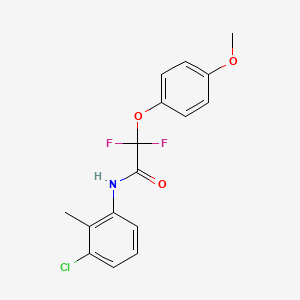
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C16H14ClF2NO3 and its molecular weight is 341.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H18ClF2NO3 and has a molecular weight of approximately 351.78 g/mol. It features a chloro-substituted aromatic ring, difluoromethyl group, and a methoxyphenoxy moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits antimicrobial and anticancer activities. The mechanisms through which it operates include:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in bacterial cell wall synthesis, thereby exerting antibacterial effects.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial activity against various strains of bacteria. The following table summarizes the results from several studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The presence of the methoxy group is believed to enhance the lipophilicity of the compound, facilitating better penetration into bacterial membranes.
Anticancer Activity
Research has indicated that this compound may also exhibit anticancer properties. In vitro studies have shown:
- Cell Line Tested : A549 (lung carcinoma)
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead candidate for drug development in treating resistant infections. -
Case Study on Anticancer Potential :
In a controlled laboratory setting, the compound was tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM. Further analysis revealed that the compound triggers apoptosis via mitochondrial pathways, marking it as a promising candidate for further clinical evaluation.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO3/c1-10-13(17)4-3-5-14(10)20-15(21)16(18,19)23-12-8-6-11(22-2)7-9-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOLWTSWJUASNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(OC2=CC=C(C=C2)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














